
(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylmyleran can be synthesized through the reaction of hexane-2,5-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
Hexane-2,5-diol+2CH3SO2Cl→Dimethylmyleran+2HCl
Industrial Production Methods
In industrial settings, the production of dimethylmyleran involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylmyleran undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of methanesulfonate groups.
Oxidation and Reduction: While less common, dimethylmyleran can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of dimethylmyleran .
Aplicaciones Científicas De Investigación
Dimethylmyleran has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: Dimethylmyleran is studied for its mutagenic properties and its effects on DNA.
Mecanismo De Acción
Dimethylmyleran exerts its effects primarily through alkylation, where it introduces alkyl groups into biologically active molecules. This process can disrupt the normal function of DNA and proteins, leading to mutagenic and cytotoxic effects . The molecular targets include nucleophilic sites on DNA bases, which can result in cross-linking and strand breaks .
Comparación Con Compuestos Similares
Similar Compounds
Busulfan: Another alkylating agent used in chemotherapy.
Dimethylsulfate: A related compound with similar alkylating properties.
Methanesulfonyl Chloride: A precursor in the synthesis of dimethylmyleran.
Uniqueness
Dimethylmyleran is unique due to its specific structure, which allows for selective alkylation of nucleophilic sites. This selectivity makes it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H18O6S2 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(2,3-dimethyl-4-methylsulfonyloxybutyl) methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-7(5-13-15(3,9)10)8(2)6-14-16(4,11)12/h7-8H,5-6H2,1-4H3 |
Clave InChI |
VSVQTTLVMCEAEE-UHFFFAOYSA-N |
SMILES canónico |
CC(COS(=O)(=O)C)C(C)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



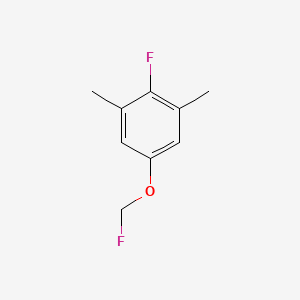
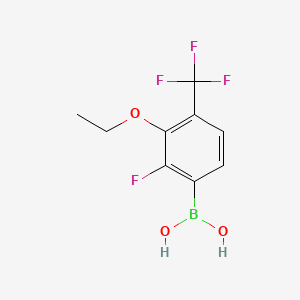
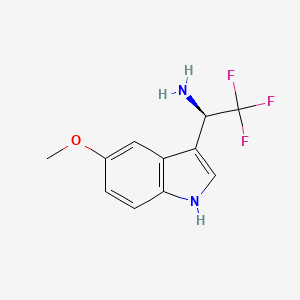
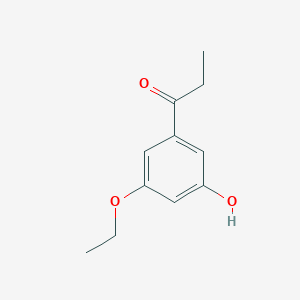

![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)

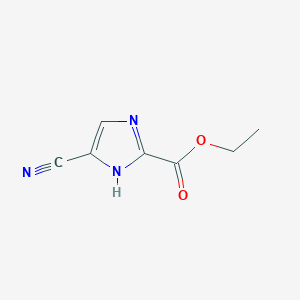


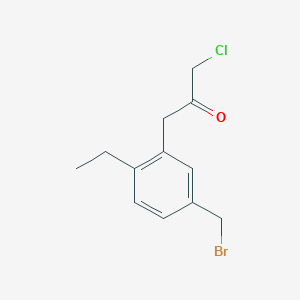

![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
